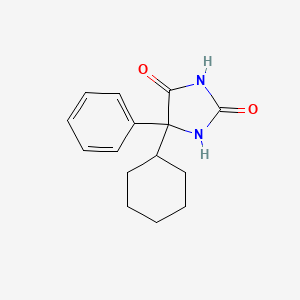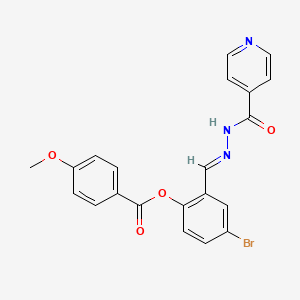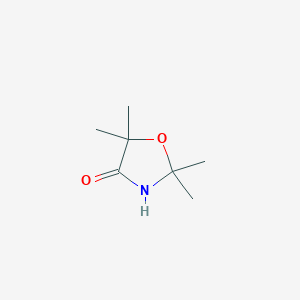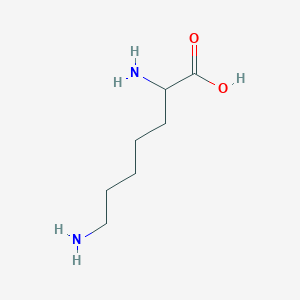![molecular formula C10H7Cl2N3O2 B12011244 4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-26-0](/img/structure/B12011244.png)
4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of cyanuric chloride with 3,4-dichlorobenzylamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an ice bath to control the temperature and ensure the selective substitution of one chloride ion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Microwave irradiation can also be employed to reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or alcohols to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base like sodium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation can lead to the formation of a triazine oxide .
Applications De Recherche Scientifique
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial or anticancer effects observed. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone: Another compound with a dichlorobenzyl group, used in different applications.
2-(3,4-Dichlorobenzyl)-L-proline hydrochloride: A compound with similar structural features, used in peptide synthesis.
Uniqueness
4-(3,4-dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its triazine ring structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
61959-26-0 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O2 |
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)5-15-9(16)4-13-14-10(15)17/h1-4H,5H2,(H,14,17) |
Clé InChI |
PEERPCSTYSSRIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2C(=O)C=NNC2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)



![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)
